molecular formula C24H38O5 B017226 7-Ketodeoxycholic acid CAS No. 911-40-0

7-Ketodeoxycholic acid

Numéro de catalogue: B017226
Numéro CAS: 911-40-0
Poids moléculaire: 406.6 g/mol
Clé InChI: RHCPKKNRWFXMAT-RRWYKFPJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Scientific Research Applications

1. Lipid Metabolism and Digestion
7-KDC is essential for the digestion and absorption of dietary fats and fat-soluble vitamins. It modulates bile flow and lipid secretion in the intestines, enhancing the bioconversion rates of other bile acids. Research has shown that 7-KDC levels increase in the feces of rats fed cholic acid, indicating its role in bile acid metabolism .

2. Therapeutic Potential in Metabolic Disorders
Recent studies have highlighted 7-KDC's potential therapeutic applications in treating metabolic disorders such as obesity and diabetes. It has been implicated in regulating cholesterol homeostasis and influencing metabolic pathways related to glucose and energy metabolism . The compound's interaction with gut microbiota further suggests its role in modulating metabolic health.

3. Microbial Metabolism
7-KDC is formed through microbial transformation of primary bile acids by gut bacteria such as Clostridium absonum. This transformation underscores its importance in gut health and microbial interactions, influencing both local and systemic metabolic processes . The ability of certain gut bacteria to convert cholic acid to 7-KDC highlights its potential as a biomarker for gut microbiome activity.

Case Study 1: Bile Acid Quantification in Diabetes

A clinical study utilized mass spectrometry to quantify bile acids, including 7-KDC, in patients with type 2 diabetes mellitus (T2DM). The findings indicated that specific bile acids were associated with metabolic dysregulation in T2DM patients compared to healthy controls. This study emphasizes the potential of bile acids as biomarkers for metabolic diseases .

Case Study 2: Gut Microbiota Interaction

Comparative Analysis of Bile Acids

The following table summarizes key structural characteristics and unique features of various bile acids related to 7-KDC:

Compound NameStructure CharacteristicsUnique Features
Cholic Acid 3α,7α,12α-trihydroxyPrecursor to many bile acids
Chenodeoxycholic Acid 3α,7β,12α-trihydroxyStronger induction of enzymes compared to 7-KDC
Ursodeoxycholic Acid 3α,7β-dihydroxyClinically used for liver diseases
Lithocholic Acid 3α-hydroxyLess soluble; associated with toxicity
7-Ketolithocholic Acid Similar keto structureStudied for unique metabolic effects

This table illustrates how 7-KDC's unique keto group at position 7 influences its biological activity compared to other bile acids.

Activité Biologique

7-Ketodeoxycholic acid (7-KDC) is a bile acid derivative that plays a significant role in lipid metabolism and digestion. It is primarily formed from the metabolism of cholic acid and is involved in various biochemical processes within the body. This article explores the biological activities of 7-KDC, its metabolic pathways, interactions with gut microbiota, and potential therapeutic applications.

Chemical Structure and Properties

This compound is chemically classified as 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid. Its molecular formula is C24H38O5C_{24}H_{38}O_5, and it is characterized by a keto group at position 7, which differentiates it from other bile acids. The structural characteristics of 7-KDC are summarized in the table below:

Compound NameStructure CharacteristicsUnique Features
This compound3alpha,12alpha-dihydroxy-7-oxoDerived from cholic acid metabolism
Cholic Acid3alpha,7alpha,12alpha-trihydroxyPrecursor to many bile acids
Chenodeoxycholic Acid3alpha,7beta,12alpha-trihydroxyStronger induction of enzymes compared to 7-KDC
Ursodeoxycholic Acid3alpha,7beta-dihydroxyUsed clinically for liver diseases
Lithocholic Acid3alpha-hydroxyLess soluble; associated with toxicity

Metabolic Pathways

The synthesis of 7-KDC can occur through microbial transformation or chemical synthesis. In the gut, specific bacteria such as Clostridium absonum metabolize primary bile acids into their keto forms under anaerobic conditions. This microbial metabolism highlights the compound's role in gut microbiota interactions and its implications for metabolic health.

Research indicates that levels of 7-KDC increase in the feces of rats fed a cholic acid-supplemented diet compared to controls. Elevated levels have also been observed in the liver of mouse models with alcoholic liver disease, suggesting a potential involvement in disease processes .

Lipid Metabolism

7-KDC influences lipid peroxidation and fatty acid metabolism. It acts as a signaling molecule that can modulate metabolic pathways related to cholesterol homeostasis. Studies have shown that it has a moderate effect on enzyme induction compared to other bile acids like cholic and chenodeoxycholic acids .

Interaction with Gut Microbiota

The interaction between 7-KDC and gut microbiota is crucial for its biological activity. Specific gut bacteria can convert cholic acid to 7-KDC, which may enhance bioconversion rates of other bile acids. This bioconversion process plays an essential role in maintaining metabolic balance and influencing overall health .

Case Studies

  • Alcoholic Liver Disease : In studies involving mouse models of alcoholic liver disease, elevated levels of 7-KDC were found in the liver, suggesting its potential role in the disease process and lipid metabolism .
  • Microbiome Studies : Research has demonstrated that dietary interventions affecting gut microbiota composition can lead to altered levels of bile acids, including 7-KDC. These changes correlate with metabolic health outcomes, indicating the importance of gut microbiota in bile acid metabolism .

Therapeutic Applications

The therapeutic potential of 7-KDC is being explored in various contexts:

  • Cholesterol Regulation : Due to its role in cholesterol homeostasis, there is interest in using 7-KDC as a therapeutic agent for conditions related to dyslipidemia.
  • Liver Diseases : Its involvement in liver metabolism positions it as a candidate for further research into treatments for liver diseases.
  • Gut Health : Given its interactions with gut microbiota, there is potential for developing probiotics or dietary supplements that enhance the beneficial effects of bile acids like 7-KDC on metabolic health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 7-Ketodeoxycholic acid in biological samples?

Reverse-phase HPLC with UV/Vis or mass spectrometry (MS) detection is widely used for precise quantification. For bile acid analysis, C18 columns and mobile phases combining acetonitrile/water with formic acid or ammonium acetate are effective. Validation parameters (linearity, LOD, LOQ, recovery rates) must adhere to ICH guidelines, as demonstrated in studies analyzing bile acid derivatives in serum and fecal samples . For complex matrices like intestinal content, solid-phase extraction (SPE) or derivatization (e.g., with 2-nitrophenylhydrazine) improves sensitivity by enhancing ionization efficiency in MS .

Q. How does this compound interact with gut microbiota in metabolic regulation?

this compound is a secondary bile acid produced by microbial 7α-dehydroxylation of primary bile acids (e.g., cholic acid) via Clostridium species. It modulates lipid metabolism by activating nuclear receptors like FXR and TGR5, influencing cholesterol homeostasis and glucose regulation. In rodent models, its accumulation correlates with dysbiosis in conditions like intrahepatic cholestasis and inflammatory bowel disease, where it exacerbates hepatotoxicity at elevated concentrations . Methodologically, germ-free mouse models and 16S rRNA sequencing are used to map microbial taxa responsible for its biotransformation .

Q. What are the key challenges in maintaining this compound stability during in vitro experiments?

The compound is prone to oxidation and isomerization under light, heat, or alkaline conditions. Storage at −20°C in amber vials with desiccants is critical. For cell culture studies, solubility in aqueous buffers can be improved using dimethyl sulfoxide (DMSO), but concentrations >0.1% may induce cytotoxicity. Stability tests via LC-MS over 24–72 hours are recommended to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in metabolic diseases?

Conflicting findings (e.g., pro-inflammatory vs. anti-inflammatory effects) arise from model-specific factors such as species differences in bile acid receptor expression or microbiota composition. For instance, in a study on mastitis rats, elevated plasma this compound levels were linked to dysregulated arachidonic acid metabolism, whereas in colorectal cancer models, it served as a diagnostic biomarker. To address contradictions, researchers should:

  • Compare transcriptomic profiles (RNA-seq) of target tissues across models.
  • Use isotopically labeled tracers (e.g., deuterated this compound) to track tissue-specific metabolism .
  • Validate findings in human cohorts with stratified microbiome data .

Q. What experimental designs are optimal for studying this compound in multi-omics frameworks?

Integrated metabolomic-microbiome-transcriptomic workflows are essential. For example:

  • Metabolomics : Pair targeted LC-MS/MS (for absolute quantification) with untargeted metabolomics to identify co-regulated pathways (e.g., bile acid-FXR axis).
  • Microbiome : Perform metagenomic sequencing to identify bacterial bai operons responsible for this compound synthesis.
  • Transcriptomics : Use CRISPR/Cas9-knockout models (e.g., FXR−/− mice) to delineate receptor-mediated effects.
    A recent study on alcohol-induced liver injury combined fecal metabolomics (showing this compound reduction) with hepatic RNA-seq to link microbial shifts to host lipid dysregulation .

Q. How should researchers handle variability in this compound measurements across analytical platforms?

Inter-lab variability stems from differences in extraction protocols, column chemistries, and MS ionization efficiency. Mitigation strategies include:

  • Harmonizing methods using reference standards (e.g., USP-grade this compound) with certificate of analysis (COA) .
  • Participating in ring trials to cross-validate inter-assay precision.
  • Reporting detailed metadata (e.g., extraction solvent pH, centrifugation speed) to enhance reproducibility .

Q. What mechanistic insights can be gained from this compound’s association with cancer risk?

In colorectal cancer (CRC), elevated fecal this compound correlates with Bacteroides-enriched microbiota and upregulation of oncogenic PLA2G2A and CCL19. Experimental approaches include:

  • Organoid models : Treating CRC-derived organoids with this compound to assess proliferation via Ki-67 staining.
  • Flow cytometry : Quantifying apoptosis in HT-29 cells exposed to physiologically relevant concentrations (10–50 µM).
  • Metabolic tracing : Using 13C-labeled compounds to map its incorporation into cancer cell membranes .

Q. Methodological Best Practices

  • Quality Control : Always include internal standards (e.g., d4-7-Ketodeoxycholic acid) to correct for matrix effects in LC-MS .
  • Ethical Reporting : Disclose batch-to-batch variability in commercial standards, as purity impacts biological activity .
  • Data Sharing : Deposit raw metabolomic data in repositories like MetaboLights to facilitate meta-analyses .

Propriétés

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCPKKNRWFXMAT-RRWYKFPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314217
Record name 7-Ketodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

911-40-0
Record name 7-Ketodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ketodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000911400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-KETODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14DEP88BGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
7-Ketodeoxycholic acid
Reactant of Route 4
7-Ketodeoxycholic acid
Reactant of Route 5
7-Ketodeoxycholic acid
Reactant of Route 6
7-Ketodeoxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.